molecular formula C20H17N5O B2576873 N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide CAS No. 1796959-56-2

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2576873
CAS No.: 1796959-56-2
M. Wt: 343.39
InChI Key: QXHFXMIYLVCXDM-UHFFFAOYSA-N
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Description

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a synthetic small molecule designed for biochemical research, featuring a core imidazole moiety fused to a pyrimidine ring system. The imidazole ring is a privileged structure in medicinal chemistry and is known to be a key pharmacophore in a wide range of therapeutic agents, contributing to activities such as antibacterial, antifungal, antitumor, and anti-inflammatory effects . This molecular architecture, particularly the 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl group, is found in other research compounds, suggesting its utility in exploring protein-ligand interactions . The naphthalen-1-yl acetamide side chain introduces a bulky aromatic group that can influence the compound's binding affinity and selectivity by engaging in hydrophobic interactions and π-stacking within biological targets. Researchers can leverage this compound as a chemical tool or building block in various investigative contexts, including but not limited to, high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) analysis for the development of novel enzyme inhibitors. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-14-21-9-10-25(14)19-12-18(22-13-23-19)24-20(26)11-16-7-4-6-15-5-2-3-8-17(15)16/h2-10,12-13H,11H2,1H3,(H,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHFXMIYLVCXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and imidazole intermediates, followed by their coupling with naphthalene derivatives under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to address purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, such as drug development for specific diseases.

    Industry: Utilized in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Structural Analogues with Triazole Moieties

Compounds such as 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and its derivatives (e.g., 6b , 6c ) share the naphthalene-acetamide backbone but replace the pyrimidine-imidazole system with a triazole ring (Table 1). These compounds are synthesized via 1,3-dipolar cycloaddition between azides and alkynes under copper catalysis, achieving moderate to high yields (e.g., 6a: 65–75% yield) .

Key Observations :

  • The presence of nitro groups in 6b and 6c introduces electron-withdrawing effects, which may alter electronic properties and reactivity relative to the target compound’s methylimidazole group .

Pyrimidine-Thioether Analogues

Compounds like 2-{[4-(Naphthalen-1-yl)-6-phenylpyrimidin-2-yl]thio}-N-(m-tolyl)acetamide (2f) feature a pyrimidine core but replace the imidazole with a thioether linkage. These derivatives are synthesized via nucleophilic substitution reactions, though yields are notably lower (e.g., 2f: 20%) compared to triazole analogues .

Physicochemical Comparison :

  • The thioether group in 2f increases hydrophobicity, which may reduce aqueous solubility compared to the target compound’s imidazole ring.

Pyrazole-Imidazole Hybrids

Compounds such as 1-(N-arylacetamide)-4-phenyl-2-pyrazolyl-imidazole (7a–t) combine pyrazole and imidazole rings, synthesized via alkylation of pyrazolylimidazole precursors with bromoacetamides. This method employs potassium carbonate in DMF, achieving moderate yields (e.g., 50–70%) .

Functional Differences :

  • The dual heterocyclic system in these hybrids may enhance binding to targets like kinases or antimicrobial enzymes, whereas the target compound’s pyrimidine-imidazole system could favor interactions with nucleic acids or receptors.

Cyclopenta[d]pyrimidine Derivatives

N-(naphthalen-1-yl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide incorporates a fused cyclopenta-pyrimidine ring, diverging significantly from the target compound’s structure. The cyclopenta moiety introduces conformational rigidity, which may restrict rotational freedom and enhance binding specificity .

Biological Activity

N-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique arrangement of an imidazole ring, a pyrimidine ring, and a naphthalene moiety, which contribute to its biological activity. The molecular formula is C18H21N7C_{18}H_{21}N_{7} with a molecular weight of approximately 335.4 g/mol. Its structure is illustrated below:

N 6 2 methyl 1H imidazol 1 yl pyrimidin 4 yl 2 naphthalen 1 yl acetamide\text{N 6 2 methyl 1H imidazol 1 yl pyrimidin 4 yl 2 naphthalen 1 yl acetamide}

Synthesis

The synthesis typically involves several steps, including:

  • Formation of the Imidazole Ring: Synthesized through the condensation of glyoxal and ammonia.
  • Pyrimidine Ring Formation: Often achieved via the Biginelli reaction.
  • Coupling Reactions: The imidazole and pyrimidine rings are coupled through nucleophilic substitution.
  • Amidation: The final step involves the attachment of the naphthalenic group through an amidation reaction.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related derivatives have shown promising results in inhibiting cancer cell proliferation in various in vitro assays.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cell Line
Compound A5.0HeLa
Compound B10.0MCF7
This compoundTBDTBD

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it possesses moderate inhibitory effects against bacterial strains, suggesting potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to involve interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation: It could modulate receptor activity, affecting various signaling pathways crucial for cell survival and proliferation.

Case Study 1: Evaluation Against Cancer Cell Lines

In a study evaluating the anticancer potential of various derivatives, this compound was tested against multiple cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for further development into an antimicrobial agent.

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